![molecular formula C4H4N6S B14356022 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 91114-04-4](/img/structure/B14356022.png)
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with thiadiazolo-pyrimidine precursors. One common method includes the reaction of 5-amino-1,2,3-thiadiazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted thiadiazolo-pyrimidine derivatives.
科学的研究の応用
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, and antimicrobial activities. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
作用機序
The mechanism of action of 7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Known for its use in the design of liquid crystals and electronic materials.
1,2,3-Thiadiazolo[5,4-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications, making the compound versatile for different applications.
特性
CAS番号 |
91114-04-4 |
|---|---|
分子式 |
C4H4N6S |
分子量 |
168.18 g/mol |
IUPAC名 |
thiadiazolo[5,4-d]pyrimidin-7-ylhydrazine |
InChI |
InChI=1S/C4H4N6S/c5-8-3-2-4(7-1-6-3)11-10-9-2/h1H,5H2,(H,6,7,8) |
InChIキー |
RKEQYNOWNJHNGO-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)SN=N2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
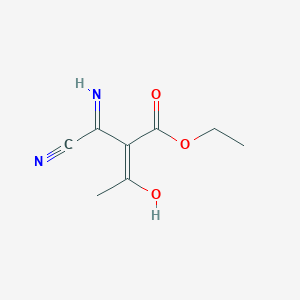

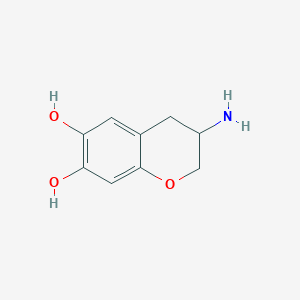
![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)

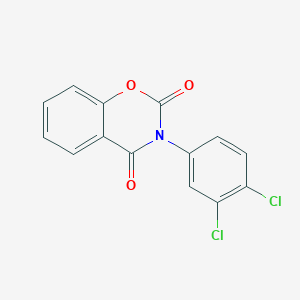
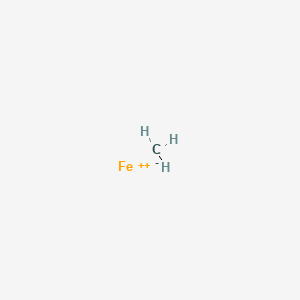
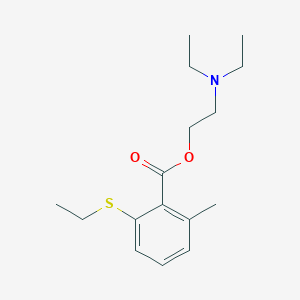
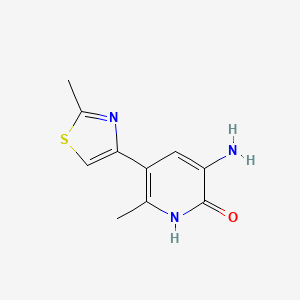

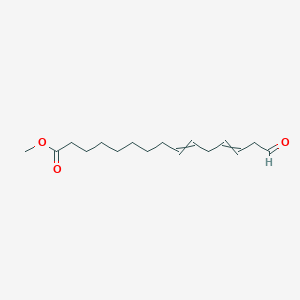
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
